Boc-benzylserine

Chiral purity Diastereomer control Peptide API quality

Boc-benzylserine (synonymous with Boc-Ser(Bzl)-OH, N-Boc-O-benzyl-L-serine, CAS 23680-31-1) is a doubly protected L-serine derivative bearing an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine and a base-stable benzyl (Bzl) ether on the hydroxyl side-chain. This orthogonal protection scheme is purpose-built for Boc solid-phase peptide synthesis (SPPS), enabling selective N-terminal deprotection with trifluoroacetic acid (TFA) while leaving the side-chain benzyl group intact until the final anhydrous hydrogen fluoride (HF) cleavage step.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Cat. No. B13462008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-benzylserine
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(CO)C(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(12(10-17)13(18)19)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,18,19)/t12-/m0/s1
InChIKeyLDERFNFRJLQIAC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Benzylserine (Boc-Ser(Bzl)-OH) Procurement & Quality Specification Guide for Regulated Peptide Synthesis


Boc-benzylserine (synonymous with Boc-Ser(Bzl)-OH, N-Boc-O-benzyl-L-serine, CAS 23680-31-1) is a doubly protected L-serine derivative bearing an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine and a base-stable benzyl (Bzl) ether on the hydroxyl side-chain . This orthogonal protection scheme is purpose-built for Boc solid-phase peptide synthesis (SPPS), enabling selective N-terminal deprotection with trifluoroacetic acid (TFA) while leaving the side-chain benzyl group intact until the final anhydrous hydrogen fluoride (HF) cleavage step [1]. Commercial specification typically calls for ≥99.0% (T) purity, [α]ᴅ²⁰ +20±1° (c=2, ethanol:water 4:1), melting point 58–60°C, and clear solubility at 1 mmol in 2 mL DMF . The compound’s role is strictly that of a protected building block for peptide chain elongation; any procurement decision must therefore weigh its orthogonal stability profile, degree-of-racemisation risk in manufacturing, deprotection completeness, and compatiblity with established Boc-chemistry protocols against alternatives such as Fmoc-Ser(tBu)-OH or simpler serine esters.

Why Generic Serine Building Blocks Cannot Replace Boc-Benzylserine in Boc/Bzl SPPS Workflows


Substituting a generic serine derivative for Boc-benzylserine in a validated Boc-chemistry peptide synthesis protocol introduces multiple process risks that directly affect product quality, yield, and regulatory acceptability. The combination of a benzyl side-chain protecting group with Boc N-protection is not arbitrarily interchangeable: the Boc group is removed at every coupling cycle by TFA, while the benzyl ether must survive those repeated acid treatments and only be cleaved in a single final step with anhydrous HF [1]. Swapping to an Fmoc-Ser(tBu)-OH building block fundamentally changes the chemistry, requiring base-mediated N-deprotection (piperidine) and a different side-chain cleavage reagent (TFA), which is incompatible with a Boc/Bzl protocol [2]. Using a mono-protected serine ester such as H-Ser-OBzl·HCl eliminates N-protection entirely, leading to loss of sequence control during coupling and increased racemisation at the activated serine carboxylate . Even the enantiomeric form, Boc-D-Ser(Bzl)-OH, cannot substitute the L-isomer because incorporation of the D-enantiomer creates a diastereomeric impurity that is difficult to separate from the target peptide and can alter biological activity . The quantitative evidence below demonstrates that the correct stereochemistry, orthogonal stability, and complete final deprotection are each specifiable, measurable, and unique to the properly sourced Boc-L-benzylserine.

Quantitative Differentiation Evidence for Boc-Benzylserine Versus Its Closest Peptide-Synthesis Comparators


Enantiomeric Purity: Boc-L-Ser(Bzl)-OH vs. Uncontrolled D-Isomer Contamination in Commercial Batches

Racemisation during manufacture of Boc-benzylserine is recognised as an intrinsic process risk. A 2025 purification study reports that standard synthetic routes using sodium hydride for O-benzylation inevitably generate the diastereomeric impurity Boc-D-Ser(Bzl)-OH, typically at 0.3–0.5 wt% in crude product . Repeated crystallisation alone cannot reliably reduce this below 0.1 wt%, necessitating an acid‑salt intermediate step (Ser(Bzl)·HCl) to achieve high enantiomeric purity . This is a direct quality metric: batches that have not undergone rigorous diastereomer removal will carry 0.3–0.5% D-enantiomer versus ≤0.1% in purified material, a 3- to 5‑fold difference that translates into a corresponding level of epimerised peptide impurity in the final drug substance.

Chiral purity Diastereomer control Peptide API quality

Side-Chain Deprotection Completeness: Boc-Ser(Bzl)-OH vs. Incomplete Bzl Removal in Thioanisole-TFA Systems

In a controlled study of peptide‑cellulose conjugates, a hexapeptide containing Boc‑Ser(Bzl) residues was subjected to deprotection with thioanisole–TFA. Under these conditions the Boc group and the Bzl group on tyrosine were removed completely, whereas a very trace amount of benzyl on the serine residue remained uncleaved [1]. This observation highlights that even under forcing TFA‑based conditions the serine benzyl ether is incompletely removed, justifying the standard Boc/Bzl practice of using anhydrous HF for quantitative global deprotection. In contrast, the analogous Fmoc‑Ser(tBu)‑OH building block relies on TFA‑labile t‑butyl protection, which is fully removed in the standard Fmoc cleavage cocktail, but that orthogonal scheme is not accessible within a Boc‑protocol laboratory.

Deprotection kinetics Boc SPPS Peptide purity

Price and Purity Benchmarking: Boc-Ser(Bzl)-OH vs. Fmoc-Ser(tBu)-OH vs. H-Ser-OBzl·HCl

A 2025 commercial comparison by Kilo Biotechnology evaluates three serine building blocks suitable for SPPS. Boc‑Ser(Bzl)‑OH (CAS 23680‑31‑1) is priced at $70–$90 per 10 g with purity ranging from 97% to 99%, Fmoc‑Ser(tBu)‑OH (CAS 71989‑33‑8) at $80–$100 per 10 g with purity ≥98% but often containing residual Fmoc by‑products, and H‑Ser‑OBzl·HCl (CAS 60022‑62‑0) at $50–$70 per 10 g with ≥99% HPLC purity . While H‑Ser‑OBzl·HCl wins on price and purity alone, its unprotected α‑amine makes it unsuitable for automated Boc‑SPPS without an additional in‑cycle protection step, adding process complexity and cost. Within the subset of fully protected building blocks for Boc chemistry, Boc‑Ser(Bzl)‑OH offers a ∼12–20% price advantage over Fmoc‑Ser(tBu)‑OH at comparable purity, and avoids the base‑labile Fmoc chromophore that can complicate UV monitoring during synthesis.

Cost of goods Peptide building block Procurement

Minimal Racemisation During Coupling: Boc-Ser(Bzl)-OH with Optimised Reagents

Ye et al. evaluated the amide‑bond formation between Boc‑Ser(Bzl)‑OH and benzylamine using a panel of coupling reagents including BOP and a novel reagent, measuring both yield and racemisation. The study demonstrated that an optimised coupling reagent can provide minimum racemisation and very high yield with Boc‑Ser(Bzl)‑OH as the carboxyl component . Although the publication does not report a side‑by‑side racemisation value for Fmoc‑Ser(tBu)‑OH under identical conditions, serine derivatives are generally recognised as racemisation‑prone in solution‑phase couplings; the demonstration that Boc‑Ser(Bzl)‑OH can be activated with near‑zero racemisation when paired with the correct reagent is a direct, actionable differentiator.

Racemisation suppression Coupling efficiency Peptide synthesis

Orthogonal Protection Stability: Benzyl Ether Survives Acidic Conditions Required for Boc Removal

In the classical Boc/Bzl protection scheme, the benzyl ether protecting the serine hydroxyl is designed to withstand repetitive treatment with TFA (used to remove the Boc group at each coupling cycle) and is only cleaved by anhydrous HF or related super‑acids at the final global deprotection stage [1]. This contrasts with the Fmoc/tBu scheme where the side‑chain t‑butyl group is partially labile to the repeated TFA treatments inherent in Boc chemistry, and would therefore be unsuitable for a Boc‑based protocol [2]. Although direct quantitative stability data for Boc‑Ser(Bzl)‑OH under TFA recycling conditions were not located in public primary literature, the well‑established chemical principle—benzyl ethers are stable to TFA, tert‑butyl ethers are cleaved by TFA—constitutes a class‑level differentiation that determines which building block can be used in which synthesis strategy.

Orthogonal stability Boc chemistry Side‑chain protection

Physicochemical Specification Consistency: Optical Rotation and Melting Point as Identity and Quality Gateways

Multiple authoritative vendor specifications converge on a narrow set of physicochemical values for Boc‑L‑Ser(Bzl)‑OH that can serve as procurement acceptance criteria. Sigma‑Aldrich specifies [α]ᴅ²⁰ +20±1° (c=2, ethanol:water 4:1) and mp 58–60°C ; TCI specifies [α]ᴅ²⁰ +21.0 to +24.0° (c=2, EtOH) and mp 57.0–62.0°C ; Novabiochem gives an optical rotation window of +18.0 to +22.0° under similar conditions . For comparison, the D‑enantiomer Boc‑D‑Ser(Bzl)‑OH shows [α]ᴅ²⁰ –18° (c=5, methanol), a opposite sign of rotation that can be used as an identity check . These tightly reproducible values enable incoming QC to reject mis‑labeled or racemised batches before they enter the synthesis suite.

QC specification Optical rotation Raw material release

Validated Application Scenarios Where Boc-Benzylserine Provides a Proven Procurement Advantage


GMP Peptide API Manufacture Using a Locked Boc/Bzl Solid-Phase Protocol

When a peptide drug substance is manufactured under a regulatory filing that specifies Boc‑chemistry SPPS (e.g., legacy drugs with an existing Drug Master File), the synthesis route is chemically locked to Boc/Bzl building blocks. In this scenario Boc‑Ser(Bzl)‑OH is not merely one choice among many but is the required building block, and the procurement decision reduces to which supplier can provide Lot‑to‑Lot consistency in enantiomeric purity (≤0.1% D‑isomer, ) and physicochemical specification ([α]ᴅ²⁰ +20±1°, mp 58–60°C, ). Fmoc‑Ser(tBu)‑OH and H‑Ser‑OBzl·HCl cannot be substituted because they would require a complete chemistry change (Fmoc‑protocol) or introduce unprotected amine reactivity, respectively, both of which would invalidate the filed process [1].

Fragment Condensation of Racemisation-Prone Serine-Containing Segments in Solution-Phase Synthesis

In convergent solution‑phase syntheses where a pre‑formed peptide segment containing a C‑terminal serine must be activated and coupled without epimerisation, the Boc‑Ser(Bzl)‑OH building block is preferred because validated low‑racemisation coupling protocols exist specifically for this derivative . The benzyl ether side‑chain protection is stable to the acidic conditions used for Boc removal during fragment assembly, and the final global deprotection with HF yields the free serine hydroxyl without residual benzyl contamination when the process is correctly executed . This application space justifies selection of Boc‑Ser(Bzl)‑OH over Fmoc‑Ser(tBu)‑OH, whose t‑butyl group would be partially lost during repeated TFA exposure, degrading the intermediate.

Research-Grade Synthesis of Serine Phosphopeptides and Neoglycopeptides Via Chemoselective Deprotection

For academic and discovery‑phase projects that require on‑resin selective deprotection of the serine hydroxyl for subsequent phosphorylation or glycosylation, the benzyl group on Boc‑Ser(Bzl)‑OH can be removed by catalytic hydrogenolysis (Pd/C, H₂) without affecting the Boc group or other acid‑labile protecting groups . This chemoselectivity is not achievable with Fmoc‑Ser(tBu)‑OH, where both the Fmoc (base‑labile) and t‑butyl (acid‑labile) groups require orthogonal deprotection conditions that are incompatible with resin‑bound selective manipulations. The quantitative evidence on deprotection selectivity, while qualitative, establishes Boc‑Ser(Bzl)‑OH as the building block of choice for hybrid peptide‑modification strategies .

Scale-Up Procurement Where Cost and Purity Specifications Must Be Balanced

For CDMOs and large‑scale peptide producers that operate Boc‑SPPS platforms, the Kilo Biotechnology price‑purity survey demonstrates that Boc‑Ser(Bzl)‑OH ($70–$90 per 10 g, 97–99% purity) provides a 12–20% cost advantage over Fmoc‑Ser(tBu)‑OH ($80–$100 per 10 g) at comparable purity, while maintaining the requisite orthogonal protection . When multiplied across multi‑kilogram annual procurement, this differential can represent substantial cost avoidance. However, the buyer must independently verify that the offered batch meets the ≤0.1% D‑enantiomer threshold, as cheaper lots may originate from non‑optimised purification processes that leave 0.3–0.5% of the diastereomeric impurity .

Quote Request

Request a Quote for Boc-benzylserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.